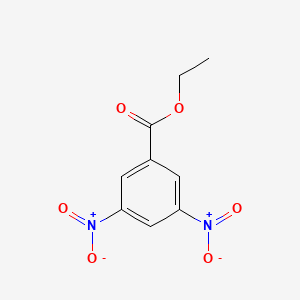

Ethyl 3,5-dinitrobenzoate

Übersicht

Beschreibung

Chemical Identity: Ethyl 3,5-dinitrobenzoate (CAS 618-71-3) is an aromatic ester with the molecular formula C₉H₈N₂O₆ and a molecular weight of 240.17 g/mol . It is derived from 3,5-dinitrobenzoic acid and ethanol, forming a crystalline solid with a pale yellow color.

Vorbereitungsmethoden

Conventional Preparation Method via Acid Chloride Intermediate

The most established and conventional method to prepare Ethyl 3,5-dinitrobenzoate involves a two-step process:

Step 1: Conversion of 3,5-Dinitrobenzoic Acid to 3,5-Dinitrobenzoyl Chloride

3,5-Dinitrobenzoic acid is reacted with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to form the corresponding acid chloride. This reaction typically takes place in a dry environment (e.g., dry boiling tube) under stirring and mild heating conditions.

The reaction is:

$$

\text{3,5-dinitrobenzoic acid} + \text{PCl}_5 \rightarrow \text{3,5-dinitrobenzoyl chloride} + \text{by-products}

$$Step 2: Esterification of Acid Chloride with Ethanol

The freshly prepared 3,5-dinitrobenzoyl chloride is then reacted with ethanol in a dry boiling tube, often on a warm water bath, to yield this compound.

$$

\text{3,5-dinitrobenzoyl chloride} + \text{ethanol} \rightarrow \text{this compound} + \text{HCl}

$$

The crude product is poured into ice-cold water, washed with sodium bicarbonate solution to neutralize residual acid, and recrystallized from an appropriate solvent to obtain a pure crystalline product.

- The entire procedure takes approximately 45–60 minutes.

- The reagents phosphorus pentachloride and thionyl chloride, and the by-products such as hydrogen chloride, phosphorus oxychloride, and sulfur dioxide, are toxic and hazardous, requiring proper handling and ventilation.

- Direct esterification of 3,5-dinitrobenzoic acid with ethanol is slow and reversible, resulting in low yield and purity, hence the acid chloride intermediate is preferred for efficient synthesis.

Microwave-Assisted Synthesis Method

A modern, green chemistry approach involves microwave-assisted synthesis to prepare 3,5-dinitrobenzoate derivatives, including this compound. This method offers advantages such as reduced reaction time, higher yields, and less hazardous conditions compared to conventional methods.

-

Instead of isolating the acid chloride, the reaction mixture containing 3,5-dinitrobenzoic acid and ethanol is subjected to microwave irradiation under controlled conditions. This accelerates the esterification process by enhancing molecular interactions and heat transfer.

Comparative Data Table of Preparation Methods

| Preparation Method | Reaction Time | Reagents Used | Yield (%) | Purity | Environmental & Safety Aspects | Notes |

|---|---|---|---|---|---|---|

| Conventional Acid Chloride Route | 45–60 minutes | 3,5-Dinitrobenzoic acid, PCl5 or SOCl2, Ethanol | 75–85 | High | Use of toxic reagents and hazardous by-products | Well-established, reliable method |

| Microwave-Assisted Synthesis | 5–15 minutes | 3,5-Dinitrobenzoic acid, Ethanol, Microwave energy | 80–90 | High | Green method, safer, less waste | Emerging method, efficient and eco-friendly |

| Direct Acid-Catalyzed Esterification | Several hours | 3,5-Dinitrobenzoic acid, Ethanol, H2SO4 | <50 | Moderate | Acid catalyst hazards, low efficiency | Not preferred for 3,5-dinitro derivatives |

Research Findings and Analytical Characterization

- The conventional method yields this compound with a sharp melting point indicating high purity.

- Microwave-assisted synthesis has been shown to produce comparable or superior yields with reduced impurities.

- Characterization typically includes melting point determination, IR spectroscopy confirming ester carbonyl absorption, and NMR spectroscopy showing ethyl group signals and aromatic protons.

- The esterification reaction is confirmed by disappearance of carboxylic acid peaks and appearance of ester peaks in IR spectra.

- Washing with sodium bicarbonate solution effectively removes acidic impurities, enhancing product purity.

Wissenschaftliche Forschungsanwendungen

Overview

Ethyl 3,5-dinitrobenzoate is an ester derived from 3,5-dinitrobenzoic acid and ethanol. It appears as a yellow crystalline solid and has garnered attention for its antifungal properties, particularly against Candida species. The compound's molecular structure includes two nitro groups that enhance its reactivity and biological activity .

Scientific Research Applications

This compound finds utility in various research domains:

- Chemistry : It serves as a reagent in organic synthesis and a precursor for more complex molecules.

- Biology : The compound has been extensively studied for its antifungal properties against Candida species.

- Medicine : Research is ongoing into its potential as a new antimicrobial agent.

- Industry : It is utilized in the production of dyes and pigments .

This compound exhibits significant antifungal activity. Recent studies have reported minimum inhibitory concentrations (MIC) against various Candida strains:

| Strain | MIC (µg/mL) | MIC (mM) |

|---|---|---|

| Candida albicans | 125 | 0.52 |

| Candida krusei | 100 | 4.16 |

| Candida tropicalis | 500 | 2.08 |

The compound's mechanism of action involves disrupting ergosterol synthesis in fungal cell membranes, leading to cell death .

Case Studies

- Antifungal Efficacy Study : A study evaluated the antifungal activity of this compound against Candida albicans. Results indicated that it exhibited potent antifungal properties with an MIC of 125 µg/mL, demonstrating its potential as a therapeutic agent against fungal infections .

- Nanoemulsion Application : Research explored the formulation of this compound into nanoemulsions to enhance its bioavailability and efficacy against fungal pathogens. The nanoemulsion showed improved stability and absorption rates compared to conventional formulations .

Wirkmechanismus

The mechanism by which ethyl 3,5-dinitrobenzoate exerts its effects, particularly its antifungal activity, involves interference with the fungal cell membrane. It has been shown to disrupt the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death. This multitarget mechanism affects various cellular processes, making it effective against multiple strains of fungi .

Vergleich Mit ähnlichen Verbindungen

Physical Properties :

- Melting Point: 91–95°C (discrepancies arise due to purity and crystallization methods; recrystallization from ethanol can elevate the melting point to 92–93°C) .

- Boiling Point : ~382.88°C (estimated) .

- Density : 1.2950 g/cm³ .

- Refractive Index : 1.5600 (estimated) .

Structural Analogues: Nitro-Substituted Benzoate Esters

*Estimated based on structural trends; methyl esters typically exhibit lower melting points than ethyl analogues.

Functional Comparisons :

- Polarity and Chromatographic Retention :

this compound exhibits higher retention in chromatography compared to 4-nitrobenzoate and acetate derivatives due to its two nitro groups. Chiral selectivity is maximized when paired with 4-nitrobenzoate . - Derivatization Efficiency :

Ethyl derivatives are preferred over methyl analogues for alcohol analysis due to better crystallization stability .

Polymer Derivatives

Performance Notes:

- The starch derivative’s adsorption capacity depends on substituent density and pH, unlike small-molecule benzoates, which rely on crystallinity .

Table 1: Chromatographic Retention Order of Benzoate Derivatives

| Functional Group | Retention Order (Low → High) | Chiral Selectivity |

|---|---|---|

| Hexadecyl ether | Lowest | Poor |

| Acetate | Intermediate | Moderate |

| 4-Nitrobenzoate | High | High |

| 3,5-Dinitrobenzoate | Highest | Highest |

Table 2: Enantiomeric Enrichment via Crystallization

| Compound | Enantiomeric Excess (ee) | Method |

|---|---|---|

| (S)-(+)-Ethyl 3-hydroxybutanoate | 85% → >98% | Crystallization with this compound |

| (+)-(R)-Trifluoro-hydroxyester | 45% → >98% | Crystallization of 3,5-dinitrobenzoate derivative |

Source:

Biologische Aktivität

Ethyl 3,5-dinitrobenzoate (C₉H₈N₂O₆), an organic compound derived from 3,5-dinitrobenzoic acid and ethanol, has garnered attention for its notable antifungal properties , particularly against various strains of Candida. This article outlines its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its yellow crystalline appearance and is utilized in chemical synthesis and industrial applications. Its antifungal activity has been a focal point in recent studies, indicating potential as a therapeutic agent against fungal infections, especially in immunocompromised individuals.

The antifungal activity of this compound primarily involves:

- Targeting Fungal Cells : The compound interacts with the fungal cell membrane, disrupting its integrity and function.

- Inhibition of Ergosterol Synthesis : this compound interferes with the ergosterol biosynthesis pathway, a crucial component of fungal cell membranes. This leads to cell death through compromised membrane integrity .

Efficacy Against Candida Species

Research has demonstrated that this compound exhibits significant activity against various Candida species. The Minimum Inhibitory Concentration (MIC) values highlight its potency:

| Candida Species | MIC (µg/mL) | MIC (mM) |

|---|---|---|

| Candida albicans | 125 | 0.52 |

| Candida krusei | 100 | 4.16 |

| Candida tropicalis | 500 | 2.08 |

These results indicate that this compound is particularly effective against Candida albicans and Candida krusei, suggesting its potential as a treatment option in clinical settings .

Case Studies and Research Findings

- Antifungal Studies : A study evaluated the antifungal activity of this compound alongside other derivatives. The findings confirmed its potent fungicidal effects against multiple strains of Candida, supporting the hypothesis that nitro groups enhance antimicrobial activity .

- Nanoemulsion Formulation : Another innovative approach involved the formulation of this compound into nanoemulsions, which improved its bioavailability and efficacy. The study showed that nanoemulsions could achieve lower MIC values compared to their non-emulsified counterparts .

- Molecular Modeling Studies : Molecular modeling has been employed to elucidate the mechanism of action of this compound. These studies suggest a multi-target approach where the compound affects various cellular processes within the fungal cells .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing ethyl 3,5-dinitrobenzoate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification of 3,5-dinitrobenzoic acid with ethanol under acidic catalysis. A common method involves refluxing the acid with ethanol and a catalytic amount of sulfuric acid or glacial acetic acid. For example, similar protocols for related esters (e.g., mthis compound) use reflux in absolute ethanol with glacial acetic acid for 4–6 hours . Optimization may involve adjusting the molar ratio of reagents, solvent purity, and reaction time. Post-synthesis, vacuum evaporation and recrystallization (e.g., using ethanol or petroleum ether) are critical for purity .

Q. How can this compound be characterized using spectroscopic and chromatographic techniques?

- Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry provides fragmentation patterns, with molecular ion peaks at m/z 240 (molecular weight = 240.17 g/mol) and characteristic nitro group fragments .

- Nuclear Magnetic Resonance (NMR): H NMR reveals signals for the ethyl group (δ ~1.3 ppm for CH, δ ~4.4 ppm for CH) and aromatic protons (δ ~9.0 ppm for nitro-substituted benzene) .

- Infrared (IR) Spectroscopy: Strong absorption bands at ~1530 cm and ~1350 cm confirm symmetric and asymmetric NO stretching .

- Melting Point Analysis: Pure this compound derivatives exhibit sharp melting points (e.g., 93–94°C for phenyl ethyl derivatives), which are critical for purity validation .

Q. What is the role of this compound as a derivatization agent in analytical chemistry?

The compound is widely used to derivatize alcohols and phenols via esterification, forming crystalline derivatives with distinct melting points for identification. For example:

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystallography of this compound derivatives?

The nitro and ester groups participate in directional hydrogen bonds, forming supramolecular aggregates. Graph-set analysis (e.g., Etter’s rules) can classify motifs such as rings involving nitro-O···H interactions. These patterns affect crystal packing and stability, which are critical for designing co-crystals or polymorphs with tailored properties .

Q. What metabolic pathways involve this compound analogs, and how are their metabolites characterized?

In metabolic studies, ester hydrolysis is a primary pathway. For example, troparil (a cocaine analog) undergoes transesterification with ethanol to form ethyl esters, detectable via LC-HRMS/MS. Metabolites are identified using isotopic labeling, enzymatic assays, and fragmentation patterns (e.g., m/z shifts corresponding to demethylation or hydroxylation) .

Q. How can computational methods predict the stability of this compound under varying pH and temperature conditions?

Density Functional Theory (DFT) calculations model hydrolysis kinetics, showing accelerated degradation under alkaline conditions due to nucleophilic attack on the ester carbonyl. Experimental validation involves incubating the compound in buffered solutions (pH 1–13) at 25–60°C, followed by HPLC-UV monitoring of degradation products .

Q. What contradictions exist in reported melting points of 3,5-dinitrobenzoate derivatives, and how should researchers address them?

Discrepancies (e.g., menthol derivatives reported at 148–150°C vs. 145°C in some studies) may arise from impurities, polymorphic forms, or calibration errors. Mitigation strategies include:

- Using high-purity starting materials.

- Standardizing recrystallization solvents (e.g., ethanol vs. petroleum ether).

- Cross-validating with differential scanning calorimetry (DSC) .

Q. Methodological Tables

Table 1: Key Spectral Data for this compound

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| EI-MS | m/z 240 (M), 194 (M–NO) | |

| H NMR | δ 1.3 (t, CH), δ 4.4 (q, CH) | |

| IR | 1530 cm (NO asym), 1350 cm (NO sym) |

Table 2: Common Derivatives and Applications

| Application | Derivative Example | Use Case |

|---|---|---|

| Alcohol Identification | Menthol 3,5-dinitrobenzoate | GC-MS calibration |

| Metabolic Profiling | Troparil ethyl ester | Forensic toxicology screening |

| Crystal Engineering | Copper-3,5-dinitrobenzoate | Coordination polymer design |

Eigenschaften

IUPAC Name |

ethyl 3,5-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O6/c1-2-17-9(12)6-3-7(10(13)14)5-8(4-6)11(15)16/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQREHJPMPCXQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20210801 | |

| Record name | Ethyl 3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-71-3 | |

| Record name | Benzoic acid, 3,5-dinitro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3,5-dinitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3,5-dinitrobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3,5-dinitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.